Fluorescein-PEG3-NH-Boc: A Comprehensive Technical Guide
Fluorescein-PEG3-NH-Boc: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-PEG3-NH-Boc is a versatile, heterobifunctional chemical probe that integrates a fluorescein (B123965) fluorophore with a polyethylene (B3416737) glycol (PEG) linker, terminating in a Boc-protected amine. This molecule serves as a fundamental building block in bioconjugation, fluorescent labeling, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its fluorescent properties enable straightforward detection and quantification, while the PEG spacer enhances solubility and reduces steric hindrance. The Boc-protected amine provides a stable, yet readily cleavable, functional group for subsequent conjugation, allowing for a controlled and stepwise approach to the synthesis of complex biomolecular conjugates. This guide provides an in-depth overview of the core properties, applications, and experimental considerations for the effective utilization of Fluorescein-PEG3-NH-Boc in research and drug development.
Core Properties and Specifications
Fluorescein-PEG3-NH-Boc is characterized by its distinct chemical and physical properties that make it a valuable tool in bio-conjugation and fluorescence-based assays. A summary of its key specifications is presented below.
| Property | Value |
| Molecular Formula | C₃₄H₃₉N₃O₁₀S |
| Molecular Weight | 681.8 g/mol [1] |
| CAS Number | 1807534-77-5[1] |
| Appearance | Crystalline solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and Methanol.[1] |
| Excitation Maximum (λex) | ~494 nm[1] |
| Emission Maximum (λem) | ~517 nm[1] |
| Storage Conditions | -20°C, protected from light and moisture.[1] |
Chemical Structure and Functional Components
The structure of Fluorescein-PEG3-NH-Boc is tripartite, consisting of a fluorescein moiety, a PEG linker, and a Boc-protected amine. Each component imparts specific functionalities crucial for its diverse applications.
Caption: Functional components of Fluorescein-PEG3-NH-Boc.
Applications in Research and Drug Development
Fluorescein-PEG3-NH-Boc is a valuable reagent in a variety of applications, primarily centered around its ability to fluorescently label and conjugate to biomolecules.
Fluorescent Labeling of Biomolecules
The intrinsic fluorescence of the fluorescein moiety allows for the sensitive detection of biomolecules in various analytical techniques, including fluorescence microscopy, flow cytometry, and immunoassays. After deprotection of the Boc group, the resulting primary amine can be conjugated to various functional groups on proteins, peptides, nucleic acids, and other biomolecules.
Component in PROTAC Synthesis
Fluorescein-PEG3-NH-Boc can serve as a fluorescently tagged linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The fluorescent tag can be utilized to study PROTAC uptake, distribution, and engagement with its target.
Caption: Workflow for synthesizing a fluorescent PROTAC.
Experimental Protocols
The following protocols provide a general framework for the use of Fluorescein-PEG3-NH-Boc. Optimization may be required for specific applications and biomolecules.
Boc Deprotection
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive primary amine.
Materials:
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Fluorescein-PEG3-NH-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Rotary evaporator
Procedure:
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Dissolve Fluorescein-PEG3-NH-Boc in anhydrous DCM (e.g., 10 mg/mL).
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Add an equal volume of TFA to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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For complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
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The resulting deprotected product (Fluorescein-PEG3-NH₂) can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Conjugation to a Carboxylic Acid-Containing Molecule (e.g., NHS Ester Formation)
This protocol describes the conjugation of the deprotected Fluorescein-PEG3-NH₂ to a molecule containing a carboxylic acid via the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
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Deprotected Fluorescein-PEG3-NH₂
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Carboxylic acid-containing molecule
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N-hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
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Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
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In a separate flask, dissolve the deprotected Fluorescein-PEG3-NH₂ (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2 equivalents).
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Add the activated NHS ester solution to the Fluorescein-PEG3-NH₂ solution.
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Stir the reaction mixture at room temperature overnight, protected from light.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, purify the conjugate using an appropriate method such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.
General Protocol for Antibody Labeling
This protocol provides a general guideline for labeling antibodies with Fluorescein-PEG3-NH-Boc after deprotection. The primary amine of the deprotected linker will react with accessible lysine (B10760008) residues on the antibody.
Materials:
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Deprotected Fluorescein-PEG3-NH₂
-
Antibody (in an amine-free buffer, e.g., PBS)
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Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in conjugation buffer.
-
Dissolve the deprotected Fluorescein-PEG3-NH₂ in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 10-20 fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
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Collect the fractions containing the labeled antibody.
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the use of Fluorescein-PEG3-NH-Boc in bioconjugation.
Caption: A typical bioconjugation workflow.
Conclusion
Fluorescein-PEG3-NH-Boc is a powerful and versatile tool for researchers in the fields of chemistry, biology, and drug discovery. Its well-defined structure, combining a robust fluorophore, a biocompatible PEG linker, and a selectively addressable amine group, enables a wide range of applications from simple fluorescent labeling to the construction of complex therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the successful implementation of Fluorescein-PEG3-NH-Boc in various research and development endeavors. As with any chemical reagent, appropriate handling and optimization of reaction conditions are paramount to achieving desired outcomes.
